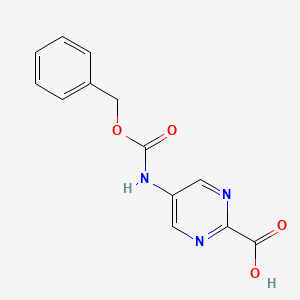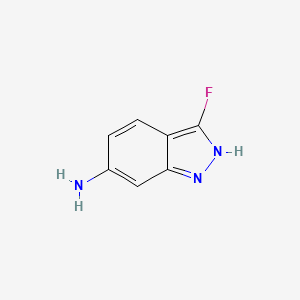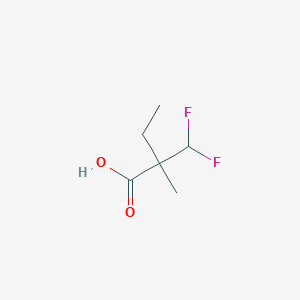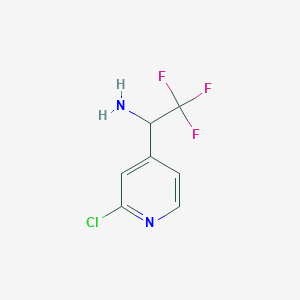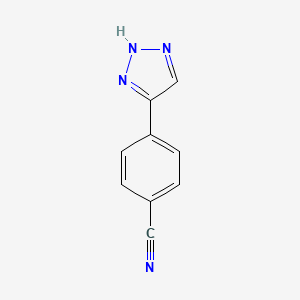
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.
Attachment of the Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, modulating their activity. The prop-2-enoic acid moiety may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid methyl ester
- (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid ethyl ester
Uniqueness
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H19NO4 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(E)-3-(1-phenylmethoxycarbonylpiperidin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H19NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,18,19)/b7-6+ |
Clave InChI |
MQDCGTJPBJDVRA-VOTSOKGWSA-N |
SMILES isomérico |
C1CN(CCC1/C=C/C(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CN(CCC1C=CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





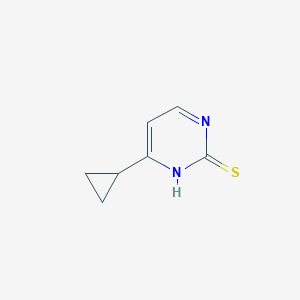
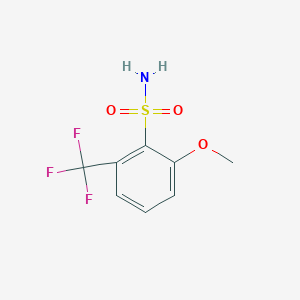
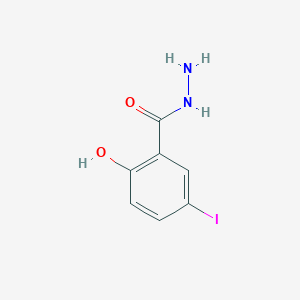
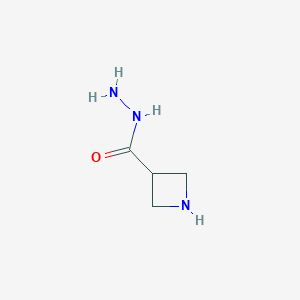
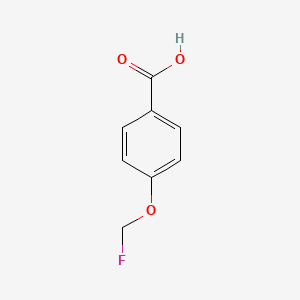
![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)
